molecular formula C5H6O4 B15059188 (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one

(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one

Cat. No.: B15059188
M. Wt: 130.10 g/mol
InChI Key: ASEPVSZWYGTTAB-REOHCLBHSA-N
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Description

(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is a chiral organic compound belonging to the class of furanones It is characterized by the presence of two hydroxyl groups and a methyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-methylfuran-2(5H)-one using suitable oxidizing agents under controlled conditions. Another method includes the use of chiral catalysts to induce asymmetry in the synthesis process, ensuring the production of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex furan derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups, such as hydrogen or alkyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted furanones, which can have different functional groups attached to the furan ring, enhancing their chemical and biological properties.

Scientific Research Applications

(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral nature is particularly valuable.

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2(5H)-one: Lacks the hydroxyl groups, making it less reactive.

    3,4-Dihydroxyfuran-2(5H)-one: Similar structure but without the methyl group, affecting its chemical properties.

    5-Alkoxy-2(5H)-furanones: These compounds have alkoxy groups instead of hydroxyl groups, leading to different reactivity and applications.

Uniqueness

(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is unique due to its specific combination of functional groups and chiral nature

Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

(2S)-3,4-dihydroxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3/t2-/m0/s1

InChI Key

ASEPVSZWYGTTAB-REOHCLBHSA-N

Isomeric SMILES

C[C@H]1C(=C(C(=O)O1)O)O

Canonical SMILES

CC1C(=C(C(=O)O1)O)O

Origin of Product

United States

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